molecular formula C15H16ClF2N3O B11065117 2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4,5-difluorobenzamide

2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4,5-difluorobenzamide

Cat. No.: B11065117
M. Wt: 327.75 g/mol
InChI Key: SPRYRBLBKWITCS-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4,5-difluorobenzamide is a synthetic organic compound that belongs to the class of benzamides It features a complex structure with a benzamide core substituted with chlorine, fluorine, and a pyrazole moiety

Preparation Methods

The synthesis of 2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4,5-difluorobenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole moiety, followed by its attachment to a benzamide core. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired substitutions on the benzamide ring.

For industrial production, the process may be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4,5-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds, typically employing reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where atoms or groups on the benzamide ring are replaced by other atoms or groups. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various halogenated or alkylated products.

Scientific Research Applications

2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4,5-difluorobenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4,5-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4,5-difluorobenzamide include other benzamide derivatives with different substituents. These compounds may share some properties but differ in their specific activities and applications. For example:

    N-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide: Lacks the chlorine and fluorine substituents, which may affect its reactivity and biological activity.

    4-chloro-N-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide: Similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.

Properties

Molecular Formula

C15H16ClF2N3O

Molecular Weight

327.75 g/mol

IUPAC Name

2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4,5-difluorobenzamide

InChI

InChI=1S/C15H16ClF2N3O/c1-9-6-10(2)21(20-9)5-3-4-19-15(22)11-7-13(17)14(18)8-12(11)16/h6-8H,3-5H2,1-2H3,(H,19,22)

InChI Key

SPRYRBLBKWITCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCNC(=O)C2=CC(=C(C=C2Cl)F)F)C

Origin of Product

United States

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